(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol
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Overview
Description
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a spiro[4.4]nonane core, which is a bicyclic system with a dioxane ring fused to a nonane ring, and multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
The synthesis of (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol can be achieved through several synthetic routes. One common method involves the regioselective cyclopropane cleavage of l-methyltricyclo[4.3.0.0^2,9]nonan-8-ols, which is derived from R-carvone in a stereocontrolled manner . This process involves multiple steps, including the formation of a tricyclic endo-alcohol and subsequent ring-opening reactions.
Chemical Reactions Analysis
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in asymmetric synthesis, particularly in Diels-Alder reactions . In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being explored for its potential as a therapeutic agent due to its unique structural properties. Additionally, it has industrial applications in the synthesis of complex organic molecules and as a building block for the development of new materials .
Mechanism of Action
The mechanism of action of (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of leukocyte function-associated antigen-1 (LFA-1), which is involved in cell adhesion processes . This interaction can inhibit the binding of LFA-1 to its ligands, thereby modulating immune responses and potentially providing therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol can be compared with other spirocyclic compounds, such as 1,3-dioxaspiro[4.4]nonan-6-ol and 6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol These compounds share similar spirocyclic cores but differ in their substituents and stereochemistry The unique combination of methylidene and hydroxyl groups in (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C11H18O3/c1-7-5-6-11(9(7)12)8(2)13-10(3,4)14-11/h8-9,12H,1,5-6H2,2-4H3/t8-,9+,11+/m0/s1 |
InChI Key |
GXUPJTLEDBKSRO-IQJOONFLSA-N |
Isomeric SMILES |
C[C@H]1[C@@]2(CCC(=C)[C@H]2O)OC(O1)(C)C |
Canonical SMILES |
CC1C2(CCC(=C)C2O)OC(O1)(C)C |
Origin of Product |
United States |
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